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molecular formula C7H10O2 B075613 Cycloheptane-1,3-dione CAS No. 1194-18-9

Cycloheptane-1,3-dione

Cat. No. B075613
M. Wt: 126.15 g/mol
InChI Key: DBOVMTXPZWVYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06262272B1

Procedure details

Dichlorocyclobutanone 3 (128 g, 0.48 mol) was dissolved in 520 mL of 1:1 isopropanol-water in a 2 L, 3-neck flask with an overhead stirrer. Zinc granules (126 g, 1.9 mol, −30+100 mesh) were added in one portion. After 60 min at room temperature, 130 mL of AcOH plus 260 mL of water were added dropwise via addition funnel (ca. 4 mL are added initially, followed by a 10 min hold to check for exotherms; 20 ml were then added, followed by another 10 min hold; once any exotherm has abated, the remaining acid solution was added dropwise; the entire addition takes 1.5-2 h). After 16 h, the mixture was transferred to a separatory funnel, decanting away from most of the zinc (several small isopropanol rinses were used). The isopropanol-AcOH-water mixture was then extracted with 5 portions of toluene (250 mL each), which are combined and concentrated to provide 51.7 g of product as a dark, orange-brown oil (85% crude mass balance, ca. 85% pure by 1H nmr). This material is suitable for subsequent reactions, or can be purified by distillation, which provided 29.4 g (0.23 mol, 49% yield) of product as a clear, colorless oil (b.p. 65-75° C. at 1.2 mm). It's spectral properties (1H nmr, GC/MS) were identical to samples prepared by the oxymercurafion route of Chandrasekaran (Synthetic Communications 1984, 14, 339-345).
Name
Dichlorocyclobutanone
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
520 mL
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step Two
Name
Quantity
260 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1(Cl)[CH2:5][C:4](=[O:6])[CH2:3]1.CC(O)=O.O.[CH:13]([OH:16])([CH3:15])[CH3:14].O>[Zn]>[C:4]1(=[O:6])[CH2:3][CH2:2][CH2:5][CH2:15][C:13](=[O:16])[CH2:14]1 |f:3.4|

Inputs

Step One
Name
Dichlorocyclobutanone
Quantity
128 g
Type
reactant
Smiles
ClC1(CC(C1)=O)Cl
Name
Quantity
520 mL
Type
reactant
Smiles
C(C)(C)O.O
Step Two
Name
Quantity
130 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
260 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added initially
WAIT
Type
WAIT
Details
followed by a 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
20 ml were then added
WAIT
Type
WAIT
Details
followed by another 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
the remaining acid solution was added dropwise
ADDITION
Type
ADDITION
Details
the entire addition
WAIT
Type
WAIT
Details
takes 1.5-2 h
Duration
1.75 (± 0.25) h
WAIT
Type
WAIT
Details
After 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the mixture was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
decanting away from most of the zinc (several small isopropanol rinses were used)
EXTRACTION
Type
EXTRACTION
Details
The isopropanol-AcOH-water mixture was then extracted with 5 portions of toluene (250 mL each), which
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
C1(CC(CCCC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 51.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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